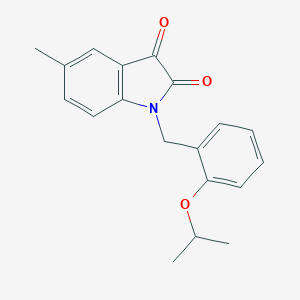

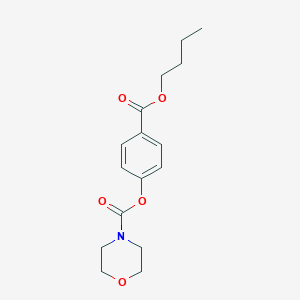

![molecular formula C22H25NO3 B367149 1-[3-(4-叔丁基苯氧基)丙基]-5-甲基-1H-吲哚-2,3-二酮 CAS No. 620931-62-6](/img/structure/B367149.png)

1-[3-(4-叔丁基苯氧基)丙基]-5-甲基-1H-吲哚-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of DL76 has been studied using the microorganism Cunninghamella. The most probable direction of DL76 metabolic transition was the oxidation of the methyl group in the tert-butyl moiety leading to the formation of the metabolite with I° alcohol properties .Chemical Reactions Analysis

The biotransformation of DL76 was carried out by three strains of filamentous fungus: Cunninghamella echinulata, Cunninghamella blakesleeana, and Cunninghamella elegans. All three strains conducted the oxidation of the methyl group in the tert-butyl moiety of DL76 .科学研究应用

杂环化合物合成

1-[3-(4-叔丁基苯氧基)丙基]-5-甲基-1H-吲哚-2,3-二酮作为靛红(1H-吲哚-2,3-二酮)的衍生物,在杂环化合物的合成中起着至关重要的作用。靛红及其衍生物以其合成多功能性和显着的生物活性而闻名。它们通过各种反应作为形成广泛的 N-杂环化合物的基本构建块。最近的文献强调了靛红衍生物的 Pfitzinger、开环和扩环反应,突出了它们在创建具有前景的研究和治疗应用的新型杂环化合物方面的潜力 (Sadeghian 和 Bayat,2022)。

生物活性酚类化合物

结构成分 4-叔丁基苯氧基与生物活性酚类化合物(如 2,4-二叔丁基苯酚 (2,4-DTBP) 及其类似物)的探索有关。这些化合物在不同科的众多物种中被发现,对测试生物表现出广泛的毒性。有趣的是,这种毒性包括自毒性,表明其在理解生物活性物质的生态和生理功能的科学研究中可能发挥着复杂的作用 (Zhao 等,2020)。

合成酚类抗氧化剂

另一个研究领域是合成酚类抗氧化剂 (SPA) 的环境和生物影响,其中包括与叔丁基苯酚结构相关的衍生物。SPA 被广泛用于各行业,通过抑制氧化反应来延长产品保质期。对 SPA 的环境存在、人体接触和毒性的调查突出了人们的担忧,特别是对其肝毒性、内分泌干扰和致癌性的担忧。这些研究要求开发具有最小环境和健康风险的新型 SPA,强调了化学合成和毒理学领域持续研究的必要性 (Liu 和 Mabury,2020)。

作用机制

Target of Action

The compound 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione, also known as DL76, primarily targets the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . These targets play crucial roles in the regulation of neurotransmitters in the brain. H3R is involved in the release and synthesis of histamine and other neurotransmitters, while MAO B is responsible for the breakdown of dopamine .

Mode of Action

DL76 acts as an antagonist for the Histamine H3 Receptor and an inhibitor for Monoamine Oxidase B . As an H3R antagonist, it prevents the action of histamine at the H3 receptor, leading to increased release of histamine and other neurotransmitters. As an MAO B inhibitor, it prevents the breakdown of dopamine, thereby increasing its availability .

Biochemical Pathways

The action of DL76 affects the dopaminergic and histaminergic pathways . By inhibiting MAO B and antagonizing H3R, DL76 increases the levels of dopamine and histamine in the brain. This can have positive effects on cognitive function and potentially provide therapeutic benefits for neurodegenerative diseases like Parkinson’s disease .

Pharmacokinetics

It has been described asorally available , indicating good absorption and bioavailability

Result of Action

The increased levels of dopamine and histamine in the brain due to the action of DL76 can lead to enhanced cognitive function . In vivo studies have shown antiparkinsonian activity of DL76, suggesting potential therapeutic benefits for Parkinson’s disease .

属性

IUPAC Name |

1-[3-(4-tert-butylphenoxy)propyl]-5-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-15-6-11-19-18(14-15)20(24)21(25)23(19)12-5-13-26-17-9-7-16(8-10-17)22(2,3)4/h6-11,14H,5,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBPUYLQHLNNMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=C(C=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

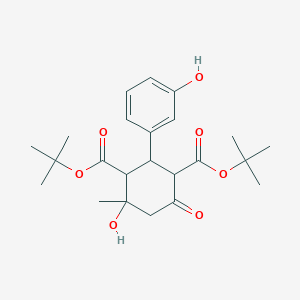

![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)

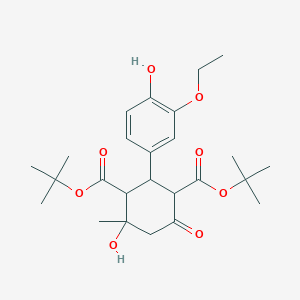

![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

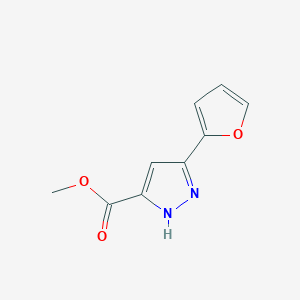

![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)